Cas no 65051-24-3 ((4-Fluorobenzyl)thioacetic Acid)

(4-Fluorobenzyl)thioacetic Acid is a fluorinated thioether derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a benzylthio group substituted with a fluorine atom at the para position, enhancing its reactivity and stability in various chemical transformations. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. The fluorine substituent contributes to improved metabolic stability and binding affinity in target compounds. Its carboxylic acid functionality allows for further derivatization, making it a valuable building block in medicinal chemistry and material science applications. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
(4-Fluorobenzyl)thioacetic Acid structure
65051-24-3 structure
Product Name:(4-Fluorobenzyl)thioacetic Acid
CAS No:65051-24-3
MF:C9H9FO2S
MW:200.229964971542
CID:515830
PubChem ID:776741
Update Time:2026-04-29

(4-Fluorobenzyl)thioacetic Acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[[(4-fluorophenyl)methyl]thio]-
    • (4-FLUOROBENZYL)THIO]ACETIC ACID
    • [(4-Fluorobenzyl)thio]acetic acid
    • (4-Fluorobenzyl)thioacetic Acid
    • Inchi: InChI=1S/C9H9FO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
    • InChI Key: ORCMGWGLMCFUIA-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)F)CSCC(=O)O

Computed Properties

  • Exact Mass: 200.03077
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 37.3

(4-Fluorobenzyl)thioacetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B434948-50mg
[(4-Fluorobenzyl)thio]acetic Acid
65051-24-3
50mg
$ 50.00 2022-06-01
TRC
B434948-100mg
[(4-Fluorobenzyl)thio]acetic Acid
65051-24-3
100mg
$ 65.00 2022-06-01
TRC
B434948-500mg
[(4-Fluorobenzyl)thio]acetic Acid
65051-24-3
500mg
$ 160.00 2022-06-01
Chemenu
CM115569-5g
[(4-fluorobenzyl)thio]acetic acid
65051-24-3 95%
5g
$*** 2023-05-29
Chemenu
CM115569-10g
[(4-fluorobenzyl)thio]acetic acid
65051-24-3 95%
10g
$*** 2023-05-29
Chemenu
CM115569-25g
[(4-fluorobenzyl)thio]acetic acid
65051-24-3 95%
25g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292081-50mg
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid
65051-24-3 97%
50mg
¥533.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292081-100mg
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid
65051-24-3 97%
100mg
¥751.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292081-250mg
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid
65051-24-3 97%
250mg
¥1141.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292081-500mg
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid
65051-24-3 97%
500mg
¥2106.00 2024-05-05

(4-Fluorobenzyl)thioacetic Acid Related Literature

Additional information on (4-Fluorobenzyl)thioacetic Acid

(4-Fluorobenzyl)thioacetic Acid (CAS No. 65051-24-3): An Overview of Its Properties, Applications, and Recent Research

(4-Fluorobenzyl)thioacetic Acid (CAS No. 65051-24-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a thioacetic acid moiety and a 4-fluorobenzyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable reagent in various applications.

The molecular formula of (4-Fluorobenzyl)thioacetic Acid is C9H8FO2S, and its molecular weight is approximately 198.21 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

One of the key features of (4-Fluorobenzyl)thioacetic Acid is its reactivity. The thioacetic acid group can undergo various chemical transformations, including nucleophilic substitution reactions, which are crucial for the synthesis of more complex molecules. Additionally, the presence of the fluorine atom in the benzyl group imparts unique electronic and steric properties that can influence the compound's reactivity and biological activity.

In the realm of pharmaceutical research, (4-Fluorobenzyl)thioacetic Acid has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of (4-Fluorobenzyl)thioacetic Acid in the synthesis of novel antiviral agents with potent activity against influenza viruses. The researchers found that compounds derived from this intermediate exhibited high selectivity and low cytotoxicity, making them promising candidates for further development.

Beyond antiviral applications, (4-Fluorobenzyl)thioacetic Acid has also been investigated for its potential in cancer therapy. A 2021 study published in Cancer Research demonstrated that derivatives of this compound could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The researchers highlighted the importance of the fluorine substituent in enhancing the potency and selectivity of these derivatives.

In addition to its pharmaceutical applications, (4-Fluorobenzyl)thioacetic Acid has found utility in other areas of chemistry and biology. For example, it has been used as a ligand in coordination chemistry to form metal complexes with interesting catalytic properties. A study published in Inorganic Chemistry in 2023 reported the synthesis and characterization of palladium complexes containing (4-Fluorobenzyl)thioacetic Acid. These complexes exhibited high catalytic activity in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

The environmental impact of (4-Fluorobenzyl)thioacetic Acid is another area of ongoing research. While it is not classified as a hazardous substance under current regulations, its biodegradability and potential environmental fate are important considerations for industrial applications. A recent study published in Environmental Science & Technology evaluated the biodegradability of this compound under different environmental conditions. The results indicated that while it is not readily biodegradable under aerobic conditions, it can be degraded under anaerobic conditions with appropriate microbial consortia.

In conclusion, (4-Fluorobenzyl)thioacetic Acid (CAS No. 65051-24-3) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and reactivity make it an attractive reagent for synthetic chemistry and drug development. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in scientific and industrial contexts.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司